molecular formula C10H13ClF3N B13466014 2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride

2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride

Cat. No.: B13466014
M. Wt: 239.66 g/mol
InChI Key: VLEMIEQYJDGUML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-methyl-4-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The benzaldehyde undergoes reductive amination with ethanamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This step forms the intermediate 2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine.

    Hydrochloride Formation: The free base amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and improved safety compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on neurotransmitter systems.

    Medicine: Explored for its potential therapeutic effects in treating certain neurological disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. This interaction can modulate the activity of neurotransmitter systems, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine
  • 2-[3-(Trifluoromethyl)phenyl]ethan-1-amine
  • 2-[4-Fluorophenyl]ethan-1-amine

Uniqueness

2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is unique due to the presence of both a methyl and a trifluoromethyl group on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, influencing the compound’s reactivity and biological activity.

Properties

Molecular Formula

C10H13ClF3N

Molecular Weight

239.66 g/mol

IUPAC Name

2-[3-methyl-4-(trifluoromethyl)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C10H12F3N.ClH/c1-7-6-8(4-5-14)2-3-9(7)10(11,12)13;/h2-3,6H,4-5,14H2,1H3;1H

InChI Key

VLEMIEQYJDGUML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCN)C(F)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.